Ethyl2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with ethyl, methyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the compound.
Industrial Production Methods
Industrial production methods for ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclohexane ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides a stable framework that can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 2-oxocyclohexanecarboxylate: This compound lacks the additional methyl groups present in ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate.
Uniqueness
Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and an oxo group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-15-11(14)9-6-7-10(13)8(2)12(9,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WEWKDSKUVCTQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1(C)C)C |
Origin of Product |
United States |
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